4-Octylbenzenesulfonic acid 4-Octylbenzenesulfonic acid
Brand Name: Vulcanchem
CAS No.: 17012-98-5
VCID: VC17880690
InChI: InChI=1S/C14H22O3S/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)18(15,16)17/h9-12H,2-8H2,1H3,(H,15,16,17)
SMILES:
Molecular Formula: C14H22O3S
Molecular Weight: 270.39 g/mol

4-Octylbenzenesulfonic acid

CAS No.: 17012-98-5

Cat. No.: VC17880690

Molecular Formula: C14H22O3S

Molecular Weight: 270.39 g/mol

* For research use only. Not for human or veterinary use.

4-Octylbenzenesulfonic acid - 17012-98-5

Specification

CAS No. 17012-98-5
Molecular Formula C14H22O3S
Molecular Weight 270.39 g/mol
IUPAC Name 4-octylbenzenesulfonic acid
Standard InChI InChI=1S/C14H22O3S/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)18(15,16)17/h9-12H,2-8H2,1H3,(H,15,16,17)
Standard InChI Key MSOTUIWEAQEETA-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Octylbenzenesulfonic acid consists of a benzene ring substituted with a sulfonic acid group (SO3H-\text{SO}_3\text{H}) at the para position and an n-octyl chain (C8H17-\text{C}_8\text{H}_{17}) at the fourth carbon (Figure 1). The octyl chain confers hydrophobicity, while the sulfonic acid group enhances water solubility through ionization. The sodium salt derivative (CAS 6149-03-7), sodium 4-octylbenzenesulfonate, is a related surfactant with the formula C14H21NaO3S\text{C}_{14}\text{H}_{21}\text{NaO}_3\text{S} and a molar mass of 292.37 g/mol .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC14H22O3S\text{C}_{14}\text{H}_{22}\text{O}_3\text{S}
Molar Mass270.39 g/mol
SMILES NotationCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O
InChI KeyMSOTUIWEAQEETA-UHFFFAOYSA-N

Spectral and Stereochemical Data

The compound’s infrared (IR) spectrum typically shows strong absorption bands for the sulfonic acid group (SO3H-\text{SO}_3\text{H}) near 1180 cm1^{-1} (asymmetric S=O stretch) and 1040 cm1^{-1} (symmetric S=O stretch) . Nuclear magnetic resonance (NMR) data reveal distinct signals for the aromatic protons (δ 7.6–7.8 ppm) and the aliphatic octyl chain (δ 0.8–1.5 ppm) .

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via sulfonation of 4-octylbenzene using concentrated sulfuric acid or oleum:

C14H22+H2SO4C14H21SO3H+H2O\text{C}_{14}\text{H}_{22} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_{14}\text{H}_{21}\text{SO}_3\text{H} + \text{H}_2\text{O}

Neutralization with sodium hydroxide yields the sodium salt, a common anionic surfactant . Industrial production optimizes reaction conditions (temperature: 80–120°C, time: 4–6 hours) to achieve >90% yield .

Purification and Quality Control

Crude product is purified via recrystallization from methanol or dimethyl sulfoxide (DMSO). Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry ensure purity (>98%) .

Physicochemical Properties

Thermal Stability and Solubility

The sodium salt exhibits a melting point >300°C, whereas the free acid decomposes at lower temperatures due to proton mobility . Solubility in polar solvents is moderate:

  • DMSO: 25 mg/mL

  • Methanol: 15 mg/mL

  • Water: <1 mg/mL (acid form); >100 mg/mL (sodium salt) .

Table 2: Comparative Solubility Data

Solvent4-Octylbenzenesulfonic AcidSodium Salt
WaterInsolubleSoluble
MethanolSlightly solubleSoluble
DMSOSolubleSoluble

Surface Activity and Critical Micelle Concentration (CMC)

The sodium salt reduces water’s surface tension to 35–40 mN/m at 25°C, with a CMC of 1.2–1.5 mM . QSAR models correlate its hydrophobicity (logP = 3.8) and polar surface area (75 Ų) with enhanced micelle formation .

Industrial and Research Applications

Surfactant Formulations

The sodium salt is a key component in laundry detergents, emulsifiers, and wetting agents due to its ability to stabilize oil-water interfaces. In membrane cleaning, it achieves >90% fouling reversal in polymer membranes by solubilizing organic deposits .

Specialty Chemistry

The acid serves as a catalyst in esterification and alkylation reactions, leveraging its strong acidity (pKa ≈ −2) . Recent studies explore its use in drug delivery systems to enhance hydrophobic drug solubility.

Recent Research Advancements

Membrane Compatibility Studies

A 2005 study by Orange County Water District evaluated 4-octylbenzenesulfonic acid’s compatibility with polyamide membranes. It demonstrated superior cleaning efficiency (1.8/2.0 rating) compared to SDS (1.6/2.0) by effectively removing organic foulants without damaging membrane integrity .

QSAR Modeling Insights

Molecular descriptors such as molar refractivity (MR = 85.3) and polarizability (35.6 ų) predict its interfacial activity. Octylbenzenesulfonic acid’s hydrophilic-lipophilic balance (HLB = 12.5) optimizes its use in emulsion stabilization .

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